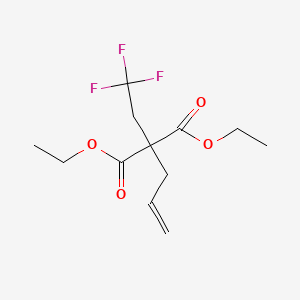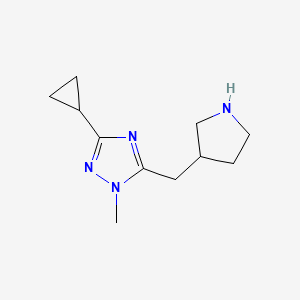![molecular formula C10H14F3N3O5 B13482733 (2S)-2-amino-N-[(3S)-2,6-dioxopiperidin-3-yl]propanamide;2,2,2-trifluoroacetic acid](/img/structure/B13482733.png)
(2S)-2-amino-N-[(3S)-2,6-dioxopiperidin-3-yl]propanamide;2,2,2-trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-amino-N-[(3S)-2,6-dioxopiperidin-3-yl]propanamide;2,2,2-trifluoroacetic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structural features, including an amino group, a piperidinyl ring, and a trifluoroacetic acid moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-N-[(3S)-2,6-dioxopiperidin-3-yl]propanamide;2,2,2-trifluoroacetic acid typically involves multiple steps. One common method includes the reaction of a suitable piperidinone derivative with an amino acid derivative under controlled conditions. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The final product is then purified using chromatographic techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), is common to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-amino-N-[(3S)-2,6-dioxopiperidin-3-yl]propanamide;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: The carbonyl groups in the piperidinone ring can be reduced to form alcohols or amines.
Substitution: The trifluoroacetic acid moiety can participate in nucleophilic substitution reactions, leading to the formation of esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like alcohols or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
(2S)-2-amino-N-[(3S)-2,6-dioxopiperidin-3-yl]propanamide;2,2,2-trifluoroacetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2S)-2-amino-N-[(3S)-2,6-dioxopiperidin-3-yl]propanamide;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the piperidinone ring can interact with hydrophobic pockets. The trifluoroacetic acid moiety can enhance the compound’s stability and solubility, facilitating its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S)-2-amino-N-[(3S)-2,6-dioxopiperidin-3-yl]propanamide
- (2S)-2-amino-N-[(3S)-2,6-dioxopiperidin-3-yl]propanamide;2,2,2-trifluoroethanol
Uniqueness
The presence of the trifluoroacetic acid moiety in (2S)-2-amino-N-[(3S)-2,6-dioxopiperidin-3-yl]propanamide;2,2,2-trifluoroacetic acid distinguishes it from similar compounds. This moiety enhances the compound’s chemical stability and solubility, making it more suitable for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H14F3N3O5 |
|---|---|
Poids moléculaire |
313.23 g/mol |
Nom IUPAC |
(2S)-2-amino-N-[(3S)-2,6-dioxopiperidin-3-yl]propanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H13N3O3.C2HF3O2/c1-4(9)7(13)10-5-2-3-6(12)11-8(5)14;3-2(4,5)1(6)7/h4-5H,2-3,9H2,1H3,(H,10,13)(H,11,12,14);(H,6,7)/t4-,5-;/m0./s1 |
Clé InChI |
OKXUCHWWEDHNPP-FHAQVOQBSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@H]1CCC(=O)NC1=O)N.C(=O)(C(F)(F)F)O |
SMILES canonique |
CC(C(=O)NC1CCC(=O)NC1=O)N.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,4R)-1-methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B13482659.png)

![(2-{6-chloro-2H,3H,4H-[1,3]oxazino[5,6-h]quinolin-3-yl}ethyl)diethylamine](/img/structure/B13482675.png)







![2-Chloro-7,7-dimethyl-5,6,7,8-tetrahydro-thiazolo[5,4-c]azepin-4-one](/img/structure/B13482726.png)

![Ethyl (1S,5R,6R)-3-azabicyclo[3.2.2]nonane-6-carboxylate](/img/structure/B13482741.png)

